2,4-デカジエン酸メチルエステル

説明

2,4-Decadienoic acid, methyl ester, (2E,4E)-, also known as 2,4-Decadienoic acid, methyl ester, (2E,4E)-, is a useful research compound. Its molecular formula is C11H18O2 and its molecular weight is 182.26 g/mol. The purity is usually 95%.

The exact mass of the compound 2,4-Decadienoic acid, methyl ester, (2E,4E)- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as not soluble in watersoluble (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2,4-Decadienoic acid, methyl ester, (2E,4E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Decadienoic acid, methyl ester, (2E,4E)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

フレーバーと香料

2,4-デカジエン酸メチルエステル: は、フレーバーと香料の化合物の合成に使用されています。その構造により、食品や香料業界で貴重な独自の官能特性が付与されます。 研究者は、このエステルをさまざまな製品に組み込み、その香りや味のプロフィールを向上させる方法の開発に焦点を当てています .

フェロモン合成

この化合物は、特に乾燥豆ゾウムシの雄、Acanthoscelides obtectusのフェロモン合成において重要な役割を果たします。 これらの昆虫の天然フェロモンを模倣することで、交配パターンを混乱させ、作物の被害を管理するための害虫駆除戦略で使用できます .

植物生合成研究

このエステルは、植物における関連分子の生合成を理解することを目的とした研究の対象となっています。 このような化合物の形成につながる酵素プロセスを調べることで、科学者は植物の代謝に関する洞察を得ることができ、植物の成長や害虫に対する抵抗性を高めるための新しい方法を開発できる可能性があります .

分析化学

分析化学では、2,4-デカジエン酸メチルエステルは、ガスクロマトグラフィーの参照化合物として使用されます。 その独特な質量スペクトルプロファイルは、複雑な混合物中の類似の化合物を識別および定量化するのに役立ちます .

除草剤の製剤

エステルそのものの直接的な用途ではありませんが、関連する酸形態である2,4-Dは、広く除草剤として使用されています。 2,4-Dのエステル製剤は、植物による効率性と迅速な吸収が知られており、農業における広葉雑草の防除に役立ちます .

作用機序

Target of Action

It is structurally related to compounds that contribute to the aroma and flavor of certain fruits

Mode of Action

It is known that the compound can undergo reactions such as hydrolysis, esterification, oxidation, and addition under certain conditions . These reactions could potentially alter the function of its targets, leading to changes in cellular processes.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,4-Decadienoic Acid Methyl Ester is limited. It is a non-polar compound and is relatively stable . It can be hydrolyzed into the corresponding acid and alcohol . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

It is used in the syntheses of certain pheromone components of the male dried bean beetle, Acanthoscelides obtectus (Say) . This suggests that it may have effects on insect behavior.

Action Environment

The action, efficacy, and stability of 2,4-Decadienoic Acid Methyl Ester can be influenced by environmental factors. For instance, it is volatile at room temperature . Its reactivity may also be affected by the presence of other chemicals and conditions such as pH and temperature .

生化学分析

Biochemical Properties

It is known that this compound is structurally related to compounds that contribute to the aroma and flavor of certain fruits Therefore, it may interact with enzymes, proteins, and other biomolecules involved in aroma and flavor perception

Cellular Effects

It is known that this compound can cause irritation when it comes into contact with skin

Molecular Mechanism

It is known that this compound is used in the syntheses of certain pheromone components

Metabolic Pathways

It is known that this compound is used in the syntheses of certain pheromone components

生物活性

2,4-Decadienoic acid, methyl ester, (2E,4E)-, also known as methyl (2E,4E)-2,4-decadienoate, is a naturally occurring unsaturated fatty acid ester with significant biological activity. This compound has garnered attention in various fields of research due to its unique structural properties and potential applications in health and nutrition.

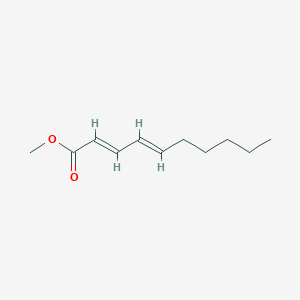

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₈O₂

- CAS Number : 4493-42-9

- Structural Characteristics : The compound features a long carbon chain with two double bonds at the 2nd and 4th positions, both in the E configuration. This configuration contributes to its distinct physical and chemical properties.

1. Fatty Acid Oxidation

Research indicates that 2,4-decadienoic acid methyl ester plays a crucial role in cellular metabolism through fatty acid oxidation. It serves as a substrate for studying the mechanisms of fatty acid metabolism and energy production in cells.

2. Antimicrobial Properties

The compound has demonstrated potential antimicrobial activities against various pathogens. Studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for applications in food preservation and pharmaceuticals .

3. Effects on Lipid Metabolism

2,4-Decadienoic acid methyl ester influences lipid profiles and may modulate the activity of enzymes involved in lipid metabolism. This modulation suggests potential benefits for managing metabolic disorders such as obesity and diabetes.

4. Cancer Research Implications

There is emerging evidence that this compound may affect cell proliferation and apoptosis in cancer cells. Preliminary studies indicate that it could inhibit tumor growth by inducing programmed cell death in specific cancer cell lines .

Study on Antimicrobial Activity

A study conducted on the antimicrobial effects of various fatty acid esters, including 2,4-decadienoic acid methyl ester, revealed significant inhibition of bacterial growth. The results indicated that this compound could serve as a natural preservative due to its effectiveness against foodborne pathogens .

Investigation of Fatty Acid Metabolism Disorders

A clinical case highlighted a deficiency in the oxidation of unsaturated fatty acids linked to metabolic disorders. The patient's metabolic profile showed reduced activity of enzymes involved in the oxidation of compounds like 2,4-decadienoic acid methyl ester, emphasizing its importance in metabolic pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl (E,Z)-2,4-decadienoate | Ester | Different alkyl group; used in similar applications |

| Methyl (E)-9-decenoate | Monounsaturated Ester | Contains a single double bond; different applications |

| Methyl linoleate | Polyunsaturated Ester | Contains two double bonds but at different positions |

This table illustrates how 2,4-decadienoic acid methyl ester stands out due to its specific double bond configuration and potential applications across various industries.

特性

IUPAC Name |

methyl (2E,4E)-deca-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h7-10H,3-6H2,1-2H3/b8-7+,10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHSEXGIVSBRRK-XBLVEGMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884370 | |

| Record name | 2,4-Decadienoic acid, methyl ester, (2E,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, yellowish liquid; light fatty note | |

| Record name | Methyl (E)-2-(Z)-4-decadienoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1182/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

not soluble in water, soluble (in ethanol) | |

| Record name | Methyl (E)-2-(Z)-4-decadienoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1182/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.917-0.923 | |

| Record name | Methyl (E)-2-(Z)-4-decadienoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1182/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7328-33-8, 4493-42-9 | |

| Record name | Methyl (2E,4E)-2,4-decadienoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7328-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,4-decadienoate, (2E,4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007328338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Decadienoic acid, methyl ester, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Decadienoic acid, methyl ester, (2E,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (2E,4Z)-2,4-decadienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl (2E,4E)-2,4-decadienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2,4-DECADIENOATE, (2E,4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX7820P9JJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。